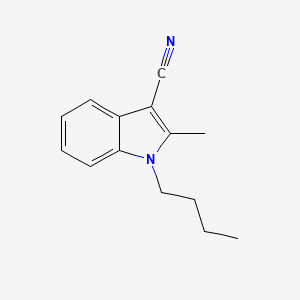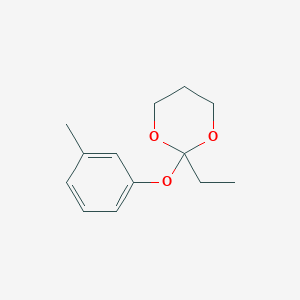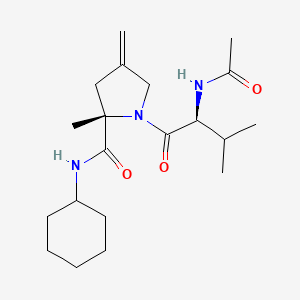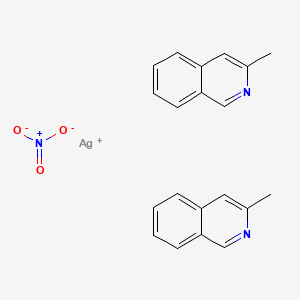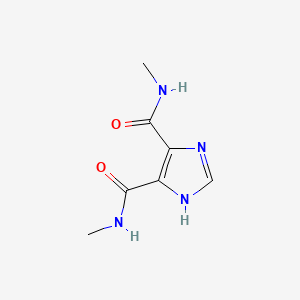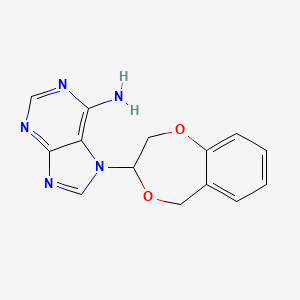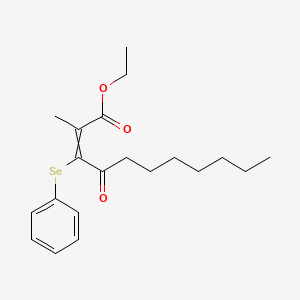
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of selenium in its structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction conditions are optimized to ensure the selective formation of the desired product. The reaction proceeds through the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, altering the compound’s reactivity.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing selenium.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate involves the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation. This process results in the formation of α-selenoenals and α-selenoenones, which exhibit unique reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound contains a different heterocyclic structure but exhibits similar reactivity patterns.
Uniqueness
The presence of the phenylselanyl group in ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate imparts unique reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
921755-06-8 |
|---|---|
Formule moléculaire |
C20H28O3Se |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-oxo-3-phenylselanylundec-2-enoate |
InChI |
InChI=1S/C20H28O3Se/c1-4-6-7-8-12-15-18(21)19(16(3)20(22)23-5-2)24-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15H2,1-3H3 |
Clé InChI |
MFUZAZCKIDFUIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
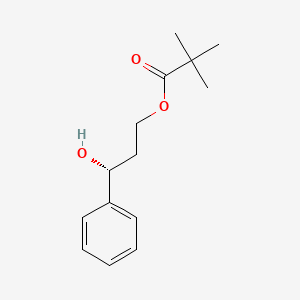
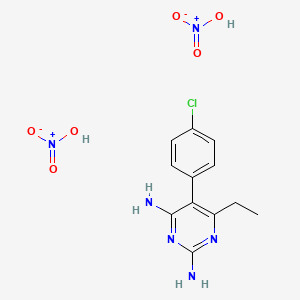
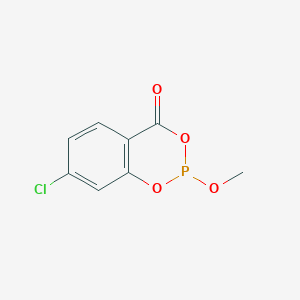
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
